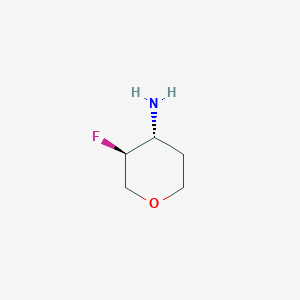

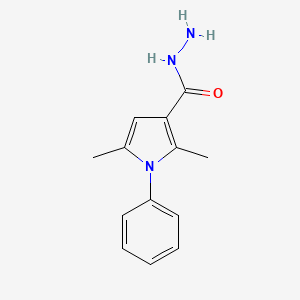

![molecular formula C25H23N5O5 B3013638 methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 899988-28-4](/img/structure/B3013638.png)

methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" is a complex organic molecule that appears to be a derivative of purine, a heterocyclic aromatic organic compound. It contains several functional groups, including an ethoxyphenyl group, a methyl group, and an acetate ester. This compound is likely to have significant biological activity given its structural similarity to known bioactive purine derivatives.

Synthesis Analysis

The synthesis of purine derivatives can be achieved through various methods. One approach is the catalyst-free one-step synthesis of purine derivatives, as described in the synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds, which does not require metal catalysts or ligands . Another method involves the formation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones through a multi-step process starting with acetylation and proceeding through reactions with triethylamine and formamide . These methods highlight the versatility and adaptability of purine chemistry in synthesizing a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of purine derivatives can be complex, with substitutions at various positions leading to significant changes in biological activity. For instance, the introduction of an ethyl group in the 8-position of the imidazoline ring of a 4-methyl-2-phenyl-imidazopurinone can greatly increase affinity for human A3 adenosine receptors . The stereochemistry of these compounds is also crucial, as seen in the highly diastereoselective synthesis of 1,2-diamines, where the stereochemical preferences can be greater than 10:1 .

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions. For example, the reaction of 6-halopurine derivatives with ethyl acetoacetate can yield different purine compounds under varying conditions . The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involves a reaction sequence that includes acetylation and treatment with triethylamine and formamide . These reactions demonstrate the reactivity of purine derivatives and their potential for chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives can be characterized using various spectroscopic and analytical techniques. For instance, X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) can be used to characterize compounds like methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate . These techniques provide detailed information about the molecular and chemical properties, including electronic structure and non-linear optical behaviors, which are indicative of the compound's electrophilic and nucleophilic nature .

Scientific Research Applications

Synthesis and Biological Activity

- Compounds similar to methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have been synthesized and evaluated for their biological activity. One study found that certain synthesized compounds exhibited modest activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV) (Hořejší et al., 2006).

Crystal Structure Analysis

- The crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, a compound related to methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, has been determined, highlighting the molecular conformations and intermolecular interactions (Li et al., 2015).

Antioxidant and Anti-Inflammatory Properties

- A study focused on synthesizing and studying the antioxidant and anti-inflammatory properties of derivatives related to methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, finding significant effects on free radical oxidation processes (Кorobko et al., 2018).

Solid-Phase Synthesis Techniques

- The solid-phase synthesis of derivatives similar to methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has been developed, offering new methodologies for library synthesis of complex molecules (Karskela & Lönnberg, 2006).

Antimicrobial Activities

- Research on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, structurally related to methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, revealed antimicrobial activities against Gram-positive and Gram-negative bacteria (Sharma et al., 2004).

properties

IUPAC Name |

methyl 2-[6-(2-ethoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O5/c1-4-35-19-13-9-8-12-17(19)30-18(16-10-6-5-7-11-16)14-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)15-20(31)34-3/h5-14H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIRCWKCGNOMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

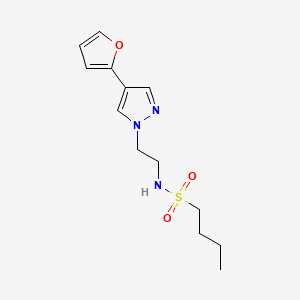

![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)

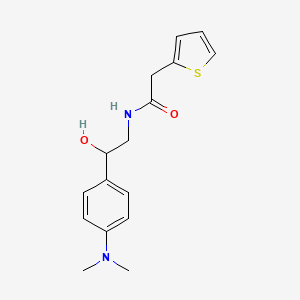

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)

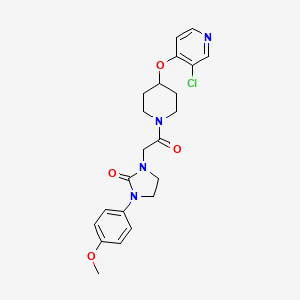

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3013576.png)

![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)